An In-Depth Technical Guide to Cy3.5 Dye in Research
An In-Depth Technical Guide to Cy3.5 Dye in Research
Introduction
Cyanine 3.5 (Cy3.5) is a synthetic fluorescent dye belonging to the cyanine family, renowned for its utility in a wide array of life science research applications.[1][2] Characterized by its bright orange-red fluorescence, Cy3.5 serves as a robust tool for labeling and detecting various biomolecules.[1][3] Structurally, it features a polymethine chain connecting two nitrogen-containing heterocyclic rings, a configuration that dictates its spectral properties.[2] As a member of the benzo-fused cyanine dyes, indicated by the ".5" suffix, it offers a unique spectral position between the more common Cy3 and Cy5 dyes.[4][5][]
This guide provides a comprehensive overview of Cy3.5's technical specifications, core applications, and detailed experimental protocols tailored for researchers, scientists, and drug development professionals.
Core Properties and Data Presentation
Cy3.5 is valued for its high molar extinction coefficient, good quantum yield, and photostability, which collectively contribute to bright and durable fluorescent signals.[1][3] These properties make it an excellent choice for experiments requiring sensitive detection and prolonged imaging.[3] The key photophysical and spectral properties of Cy3.5 are summarized below. It is important to note that exact spectral values can vary slightly depending on the solvent environment and the specific chemical form of the dye (e.g., free acid vs. NHS ester).[2]
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~579 - 591 nm | [1][2][3][7][8] |
| Emission Maximum (λem) | ~591 - 604 nm | [1][2][3][7][8] |
| Molar Extinction Coefficient (ε) | 116,000 - 150,000 M⁻¹cm⁻¹ | [1][2][9][] |
| Fluorescence Quantum Yield (Φ) | 0.15 - 0.35 | [1][2][] |
| Stokes Shift | ~15 nm | [3][9] |
| Molecular Weight | ~608 g/mol | [8][9] |
Core Applications in Research
The versatility and bright fluorescence of Cy3.5 make it suitable for numerous research applications. It is most commonly supplied as an N-Hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and amino-modified oligonucleotides to form stable covalent bonds.[9][11]
Key Applications Include:
-
Fluorescence Microscopy: Ideal for high-resolution imaging of cellular components and processes.[3][12]
-
Flow Cytometry: Provides bright and distinct signals for effective cell sorting and population analysis.[1][3]
-
Biomolecule Labeling: Serves as a robust fluorescent tag for proteins, antibodies, and nucleic acids used as molecular probes.[3][9]
-
Immunoassays: Enhances the detection and quantification of proteins and antibodies in formats like Western blotting.[3]
-
Advanced Techniques: Used in specialized applications such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence In Situ Hybridization (FISH).[9][13]
A generalized workflow for labeling biomolecules with Cy3.5 is depicted below.
Experimental Protocols
Detailed and optimized protocols are essential for achieving reliable and reproducible results. The following sections provide methodologies for common applications of Cy3.5 dye.
Protocol 1: Covalent Labeling of Antibodies with Cy3.5-NHS Ester
This protocol outlines the procedure for covalently labeling primary amine groups on antibodies.
A. Reagent Preparation
-
Antibody Solution: Adjust the antibody to a concentration of 1-2 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[1]
-
Dye Stock Solution: Immediately before use, allow the vial of Cy3.5-NHS ester to equilibrate to room temperature. Dissolve the dye in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[1][9]
B. Conjugation Reaction
-
While gently vortexing, slowly add the dissolved Cy3.5 dye to the antibody solution.[1] The recommended starting molar ratio of dye-to-antibody is between 10:1 and 20:1, though this may require optimization.[1][12]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[12]
C. Purification
-
Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS.
-
Collect the first colored fraction, which contains the Cy3.5-labeled antibody.
-
Measure the absorbance of the conjugate at 280 nm (for protein) and ~581 nm (for Cy3.5) to determine the degree of labeling.
Protocol 2: Immunofluorescence Staining of Cells for Flow Cytometry
This protocol details the use of a Cy3.5-conjugated antibody for cell surface staining and analysis by flow cytometry.
A. Reagents
-
Cell Suspension: Single-cell suspension at a concentration of 1x10⁶ cells/mL.
-
Flow Cytometry Staining Buffer: PBS with 1-2% BSA and 0.1% sodium azide.
-
Fc Receptor Blocking Solution: To prevent non-specific antibody binding.[1]
-
Cy3.5-conjugated Antibody: Use at the predetermined optimal concentration.
B. Staining Procedure
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
(Optional but Recommended) Add Fc receptor blocking solution and incubate for 10-15 minutes at 4°C.[1]
-
Add the optimal amount of Cy3.5-conjugated antibody to the cells. Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[1]
-
Add 2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes. Carefully decant the supernatant.[1]
-
Repeat the wash step twice.[1]
-
Resuspend the cell pellet in 500 µL of staining buffer and analyze on a flow cytometer equipped with appropriate lasers (e.g., 561 nm) and filters.
Protocol 3: Labeling of Amino-Modified Oligonucleotides
This protocol describes the labeling of an oligonucleotide that has been synthesized with a primary amine modification.
A. Reagent Preparation
-
Amino-Modified Oligonucleotide: Resuspend the lyophilized oligonucleotide in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) to a stock concentration of 1 mM.[9] Tris-based buffers must be avoided as they contain primary amines.[9]
-
Cy3.5-NHS Ester Stock Solution: Prepare a 10 mg/mL stock solution in anhydrous DMSO immediately before use.[9]
B. Labeling Reaction
-
In a microcentrifuge tube, combine 20-30 nmol of the amino-modified oligonucleotide with labeling buffer to a final volume of 200 µL.
-
Add 20 µL of the 10 mg/mL Cy3.5-NHS ester stock solution to the oligonucleotide.[9]
-
Vortex the mixture gently and incubate for 2-4 hours at room temperature in the dark.[9]
C. Purification
-
Purify the labeled oligonucleotide from excess dye using ethanol precipitation or a suitable chromatography method (e.g., HPLC).
-
Validate the final product by spectrophotometry to confirm labeling.
Logical Relationships and Advantages
The utility of Cy3.5 in research is a direct consequence of its favorable chemical and physical properties. The diagram below illustrates the relationship between its core characteristics and its successful application in sensitive, fluorescence-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 7. Spectrum [Cy3.5 (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. Cyanine - Wikipedia [en.wikipedia.org]
